1-(4-Methoxy-2-methylphenyl)ethanone
Overview
Description
“1-(4-Methoxy-2-methylphenyl)ethanone” is a chemical compound with the CAS Number: 24826-74-2. It has a molecular weight of 164.2 and its molecular formula is C10H12O2 . This compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxy-2-methylphenyl)ethanone” is represented by the linear formula C10H12O2 . The InChI code for this compound is 1S/C10H12O2/c1-7-6-9(12-3)4-5-10(7)8(2)11/h4-6H,1-3H3 .Physical And Chemical Properties Analysis
“1-(4-Methoxy-2-methylphenyl)ethanone” is a solid or liquid at room temperature .Scientific Research Applications
Discovery of New Compounds
A study by Khan et al. (2003) reports the extraction of similar ethanones from the stem bark of Lamprothamnus zanguebaricus, emphasizing the role of such compounds in the discovery of new chemical entities. This suggests potential for 1-(4-Methoxy-2-methylphenyl)ethanone in natural product research (Khan, Rutaihwa, & Mhehe, 2003).
Pharmaceutical Research
In pharmaceutical research, derivatives of similar ethanones, like the ones isolated from the fermentation products of the fungus Phomopsis fukushii, have shown anti-methicillin-resistant Staphylococcus aureus (anti-MRSA) activity, indicating a potential area for 1-(4-Methoxy-2-methylphenyl)ethanone in antimicrobial studies (Yang et al., 2019).
Inhibitory Activity in Biochemical Processes
A research by Akamanchi et al. (1999) synthesized and evaluated the platelet aggregation inhibitory activity of Paeonol and its analogues, which includes compounds similar to 1-(4-Methoxy-2-methylphenyl)ethanone. This suggests its potential application in studying the inhibition of biochemical processes such as platelet aggregation (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).
Structural Analysis in Crystallography
Kesternich et al. (2010) discussed the crystal structure of a compound closely related to 1-(4-Methoxy-2-methylphenyl)ethanone, showcasing its application in crystallography and molecular structure analysis (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315-H319-H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-6-9(12-3)4-5-10(7)8(2)11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQDIVXHYQNBKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415840 | |
Record name | 4'-methoxy-2'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2-methylphenyl)ethanone | |
CAS RN |
24826-74-2 | |
Record name | 4'-methoxy-2'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methoxy-2-methylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.